2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetyl group, a methoxy group, and a pyrido[1,2-a]pyrimidin-3-yl group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis procedure would depend on the starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[1,2-a]pyrimidin-3-yl group suggests that the compound may have a heterocyclic ring structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the pyrido[1,2-a]pyrimidin-3-yl group could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
The compound has been explored for its potential in chemical synthesis and reactivity. For instance, studies have shown that certain derivatives can serve as intermediates in the synthesis of nitrogen heterocyclic compounds, highlighting their utility in constructing complex molecules for further application in medicinal chemistry and material science (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Activity
Research into the biological activity of derivatives of this compound has yielded promising results in the search for new anticancer agents. Specific aryloxy groups attached to the pyrimidine ring in related structures have shown to inhibit cancer cell growth in various cell lines, suggesting potential applications in cancer therapy (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
Antimicrobial Applications
Compounds derived from this chemical framework have also demonstrated significant antimicrobial properties. For example, some derivatives have been synthesized and tested for their antimicrobial efficacy, showing good antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to extended flavonoids , which are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Based on its structural similarity to extended flavonoids , it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Extended flavonoids , to which this compound is structurally related, are involved in a variety of biochemical pathways, including signal transduction, enzyme inhibition, and gene expression regulation.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-19(20(26)23-9-5-4-6-17(23)21-12)22-18(25)11-28-15-8-7-14(13(2)24)10-16(15)27-3/h4-10H,11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSDNGPJLUGEQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)COC3=C(C=C(C=C3)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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